REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:17]=[C:16]([CH3:18])[CH:15]=[CH:14][C:3]=1[C:4]([NH:6][C:7]1[C:8](Cl)=[N:9][CH:10]=[CH:11][CH:12]=1)=[O:5].ClC1C(N)=CC=CN=1.NC1C=C(C)C=CC=1C(OC)=O.S(=O)(=O)(O)O>S1(CCCC1)(=O)=O.ClCCl.C1(C)C=CC=CC=1>[CH3:18][C:16]1[CH:15]=[CH:14][C:3]2[C:4](=[O:5])[NH:6][C:7]3[CH:12]=[CH:11][CH:10]=[N:9][C:8]=3[NH:1][C:2]=2[CH:17]=1
|
Name
|
2-amino-N-(2-chloro-pyridin-3-yl)-4-methyl-benzamide
|
Quantity
|
127 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)NC=2C(=NC=CC2)Cl)C=CC(=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OC)C=CC(=C1)C
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
0.75 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated for 3 hours to 130° C.
|
Type
|
WAIT
|
Details
|
It was then left
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
CUSTOM
|
Details
|
The crystals formed
|
Type
|
FILTRATION
|
Details
|
suction filtered once more
|
Type
|
WASH
|
Details
|
thoroughly washed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
After drying in a circulating air dryer, 70.2 g (64% of theory) of very slightly yellow crystals
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Type
|
CUSTOM
|
Details
|
m.p. 286°-288° C., which were further reacted without any further purification
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC1=CC2=C(C(NC3=C(N2)N=CC=C3)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |